(3-Bromo-6-ethoxypyridin-2-yl)methanol
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Overview
Description
(3-Bromo-6-ethoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.1 g/mol.
Preparation Methods
The synthesis of (3-Bromo-6-ethoxypyridin-2-yl)methanol typically involves the bromination of 6-ethoxypyridin-2-ylmethanol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
(3-Bromo-6-ethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Scientific Research Applications
(3-Bromo-6-ethoxypyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-6-ethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(3-Bromo-6-ethoxypyridin-2-yl)methanol can be compared with similar compounds such as:
2-Bromo-6-pyridinemethanol: Similar in structure but lacks the ethoxy group.
3-Bromo-2-pyridinemethanol: Similar but with different substitution patterns on the pyridine ring.
6-Ethoxy-2-pyridinemethanol: Similar but without the bromine atom
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromo-6-ethoxypyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-4-3-6(9)7(5-11)10-8/h3-4,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTLPWXUPKNZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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